3-Ethyl-2-methyl-2-pentene

Gas chromatography Retention index Octene isomer identification

3-Ethyl-2-methyl-2-pentene (CAS 19780-67-7), also named 2-Methyl-3-ethyl-2-pentene, is a branched C8H16 alkene with a tetrasubstituted double bond, meaning all four olefinic carbon positions carry non-hydrogen substituents. With a molecular weight of 112.21 g/mol and a calculated log P of 3.72, this compound exhibits pronounced hydrophobicity.

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 19780-67-7
Cat. No. B010489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-2-methyl-2-pentene
CAS19780-67-7
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCCC(=C(C)C)CC
InChIInChI=1S/C8H16/c1-5-8(6-2)7(3)4/h5-6H2,1-4H3
InChIKeyFQYUGAXHZSQHMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-2-methyl-2-pentene (CAS 19780-67-7): Physicochemical Identity and Procurement-Relevant Profile


3-Ethyl-2-methyl-2-pentene (CAS 19780-67-7), also named 2-Methyl-3-ethyl-2-pentene, is a branched C8H16 alkene with a tetrasubstituted double bond, meaning all four olefinic carbon positions carry non-hydrogen substituents [1]. With a molecular weight of 112.21 g/mol and a calculated log P of 3.72, this compound exhibits pronounced hydrophobicity [2]. It belongs to the acyclic octene isomer family, of which 93 structural isomers exist, and has been explicitly characterized alongside all of them in comprehensive gas chromatographic–mass spectrometric studies [3]. Its tetrasubstituted olefin core distinguishes it from trisubstituted, disubstituted, and terminal octene isomers in both physicochemical behavior and reactivity profiles.

Why Generic C8 Alkene Substitution Is Not Viable for 3-Ethyl-2-methyl-2-pentene (CAS 19780-67-7)


Within the C8H16 acyclic octene family, even structurally close isomers exhibit substantially different chromatographic retention, volatility, and reactivity characteristics that preclude simple interchange. The target compound is one of only a handful of tetrasubstituted octenes among the 93 possible isomers, a feature that fundamentally alters its olefinic reactivity compared to trisubstituted or terminal analogs [1]. Experimental Kovats retention index data demonstrate that 3-ethyl-2-methyl-2-pentene (RI 778 on squalane) elutes at a markedly different position than its terminal isomer 3-ethyl-2-methyl-1-pentene (RI ~735), making them non-interchangeable as GC reference standards [2]. Furthermore, the tetrasubstituted double bond precludes E/Z isomerism entirely—a property that distinguishes it from many octene isomers that exist as configurational pairs requiring separate analytical resolution [3]. Procurement decisions must therefore be guided by compound-specific quantitative evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for 3-Ethyl-2-methyl-2-pentene (CAS 19780-67-7) vs. Closest Analogs


Kovats Retention Index on Squalane: 3-Ethyl-2-methyl-2-pentene vs. Terminal Isomer 3-Ethyl-2-methyl-1-pentene

On squalane stationary phase (non-polar column, 30°C), 3-ethyl-2-methyl-2-pentene exhibits a Kovats retention index (RI) of 778, compared to 746.7 for its terminal double-bond isomer 3-ethyl-2-methyl-1-pentene (CAS 19780-66-6) [1][2]. On a Petrocol DH capillary column (150 m, 30°C), the target compound shows an RI of 791.8 versus 754.3 for the terminal isomer—a difference of 37.5 index units [2]. These RI values were determined as part of the comprehensive characterization of all 93 acyclic octene isomers by Soják et al. (2004), providing a fully cross-referenced retention framework [1].

Gas chromatography Retention index Octene isomer identification Petrochemical analysis

Vapor Pressure and Boiling Point: Tetrasubstituted 3-Ethyl-2-methyl-2-pentene vs. Terminal and Lower-Molecular-Weight Analogs

3-Ethyl-2-methyl-2-pentene exhibits a boiling point of approximately 117°C at 760 mmHg and a vapor pressure of 21.2 mmHg at 25°C . In comparison, its terminal isomer 3-ethyl-2-methyl-1-pentene (CAS 19780-66-6) boils at 112.1°C (ΔTb ≈ 5°C) with a vapor pressure of 26.1 mmHg at 25°C—approximately 23% higher volatility . The tetrasubstituted C7 analog 2,3-dimethyl-2-pentene (CAS 10574-37-5) shows substantially greater volatility with a boiling point of 97.4°C and vapor pressure of 47.9 mmHg at 25°C, more than double that of the target compound . The lower vapor pressure of the target compound is consistent with its higher molecular weight (112.21 vs. 98.19 for the C7 analog) and more extensive alkyl substitution.

Vapor-liquid equilibrium Distillation Volatility Process engineering

Henry's Law Constant: Aqueous-Phase Partitioning of 3-Ethyl-2-methyl-2-pentene vs. Less-Substituted Alkene Analogs

The Henry's law solubility constant (Hscp) for 3-ethyl-2-methyl-2-pentene is reported as 1.1×10⁻⁵ mol/(m³Pa) at 298.15 K (Yaws, 2003) [1]. This value indicates lower aqueous solubility and higher air-water partitioning tendency compared to less-substituted analogs: 2-methyl-2-pentene (CAS 625-27-4) has an Hscp of 2.6×10⁻⁵ mol/(m³Pa), and 3-ethyl-2-pentene (CAS 816-79-5) has an Hscp of 1.6×10⁻⁵ mol/(m³Pa), both from the same Yaws (2003) dataset [2][3]. The tetrasubstituted C7 analog 2,3-dimethyl-2-pentene (CAS 10574-37-5) shows an Hscp of 1.5×10⁻⁵ mol/(m³Pa) [4]. The target compound's Hscp is approximately 2.4-fold lower than that of 2-methyl-2-pentene and 31% lower than 3-ethyl-2-pentene, reflecting the influence of increased alkyl substitution on reducing aqueous solubility.

Environmental fate Henry's law Air-water partitioning Phase transfer

Tetrasubstituted Alkene Structural Identity: Absence of E/Z Isomerism and Steric Consequences for Reactivity

3-Ethyl-2-methyl-2-pentene possesses a fully substituted double bond with the connectivity (C₂H₅)₂C=C(CH₃)₂, classifying it as a tetrasubstituted alkene [1]. This structural feature has two direct consequences that differentiate it from closely related octene isomers. First, unlike trisubstituted isomers such as 3-ethyl-2-pentene (CAS 816-79-5), the target compound cannot exhibit E/Z (cis-trans) isomerism because all four olefinic positions are occupied by carbon substituents [2]. This eliminates the analytical complication of separating configurational isomer pairs that affects many octene isomers—the Soják et al. (2004) study explicitly noted that E/Z distinction for acyclic octenes is often difficult or impossible by GC-MS alone, requiring temperature-dependent retention index analysis [3]. Second, as a tetrasubstituted alkene, it experiences greater steric hindrance around the double bond than trisubstituted or disubstituted analogs, resulting in slower rates of electrophilic addition reactions (e.g., epoxidation with mCPBA, hydrohalic acid addition) .

Alkene stereochemistry Tetrasubstituted olefin Electrophilic addition Steric hindrance

Standard Enthalpy of Vaporization: 3-Ethyl-2-methyl-2-pentene vs. Alkene Isomer Class Benchmarks

The standard enthalpy of vaporization (ΔvapH°) for 3-ethyl-2-methyl-2-pentene is reported as 9.39 kcal/mol (39.3 kJ/mol) in the NIST Chemistry WebBook, citing the Reid (1972) compilation of hydrocarbon vapor pressure and heats of vaporization data [1]. For comparison, the less-substituted C8 terminal alkene 3-ethyl-2-methyl-1-pentene has an estimated enthalpy of vaporization of approximately 32.3 kJ/mol (ChemSpider estimate), while the smaller C7 tetrasubstituted analog 2,3-dimethyl-2-pentene has a measured ΔvapH of 32.3±0.8 kJ/mol . The target compound's higher ΔvapH° value (39.3 vs. ~32.3 kJ/mol) is consistent with its larger molecular surface area and greater London dispersion forces arising from four alkyl substituents on the double bond, relative to the C7 analog with only three alkyl substituents and a smaller carbon skeleton.

Thermochemistry Enthalpy of vaporization Phase change thermodynamics Process calorimetry

Evidence-Backed Application Scenarios for 3-Ethyl-2-methyl-2-pentene (CAS 19780-67-7)


GC-MS Reference Standard for Octene Isomer Identification in FCC Gasoline and Oligomerization Product Streams

The well-established Kovats retention indices (RI 778 on squalane, RI 791.8 on Petrocol DH at 30°C) and fully characterized mass spectrum make 3-ethyl-2-methyl-2-pentene a validated reference compound for identifying tetrasubstituted octene isomers in fluid catalytic cracked (FCC) gasoline and phosphoric acid-catalyzed butene oligomerization products [1][2]. The comprehensive Soják et al. (2004) study, which characterized all 93 acyclic octenes, provides the retention framework against which unknown peaks can be matched, and the Bekker and Prinsloo (2009) study explicitly relied on this retention data for structural characterization of butene oligomerization products [2][3]. The compound's tetrasubstituted nature, which eliminates E/Z isomer ambiguity, further simplifies peak assignment in complex chromatograms where many trisubstituted isomers co-elute as unresolved configurational pairs [1].

Model Tetrasubstituted Alkene Substrate for Steric Effect Studies in Electrophilic Addition Mechanisms

As a tetrasubstituted alkene with the well-defined connectivity (C₂H₅)₂C=C(CH₃)₂, 3-ethyl-2-methyl-2-pentene serves as an ideal model substrate for investigating steric effects on electrophilic addition reaction rates . Compared to trisubstituted analogs like 3-ethyl-2-pentene, the additional alkyl substituent at the double bond provides a quantifiable increase in steric congestion that manifests as measurably slower reaction kinetics with electrophiles such as HX (X = Cl, Br, I), mCPBA, and ozone . The compound has been specifically utilized to study regioselectivity in electrophilic addition and to produce chemically activated 3-ethyl-2-methyl-2-pentyl radicals via H-atom addition for unimolecular reaction dynamics investigations . Its availability as a discrete, non-isomerizing tetrasubstituted alkene (no E/Z interconversion possible) provides a cleaner experimental system than trisubstituted alkenes that may undergo configurational isomerization under reaction conditions.

Environmental Partitioning Studies Requiring Isomer-Specific Henry's Law Constants for C8 Alkenes

The experimentally derived Henry's law solubility constant (Hscp = 1.1×10⁻⁵ mol/(m³Pa) at 298.15 K) provides an isomer-specific air-water partitioning parameter that differs meaningfully from those of less-substituted C6–C8 alkenes [4]. For environmental fate modeling of petrochemical releases—where alkene isomer distributions in groundwater or surface water must be individually tracked—using a generic 'C8 alkene' Henry's constant would introduce systematic error, as the value for the target compound is 2.4-fold lower than that of 2-methyl-2-pentene [4]. This compound-specific data enables more accurate multimedia environmental fate predictions for sites where tetrasubstituted octenes are present in the contaminant mixture, such as refinery wastewater or fuel spill scenarios.

Distillation and Separation Process Design for C8 Alkene Isomer Purification

The boiling point of approximately 117°C and vapor pressure of 21.2 mmHg at 25°C position 3-ethyl-2-methyl-2-pentene at the higher-boiling end of the C8H16 alkene isomer spectrum, approximately 5°C above its terminal isomer and nearly 20°C above the C7 tetrasubstituted analog 2,3-dimethyl-2-pentene . The standard enthalpy of vaporization of 39.3 kJ/mol further defines the energy requirement for distillation-based purification [5]. This quantitative volatility data directly informs the design of fractional distillation sequences for separating tetrasubstituted octenes from co-produced trisubstituted and terminal isomers in oligomerization product streams, where boiling point differences of 5–20°C provide sufficient separation factor for economically viable distillation column design .

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